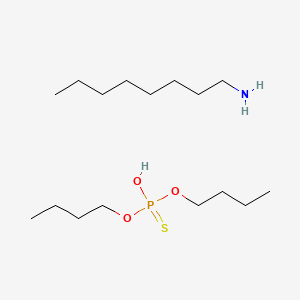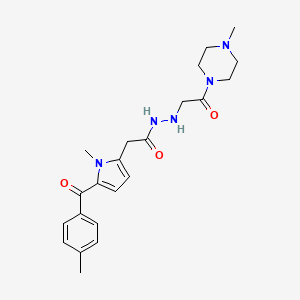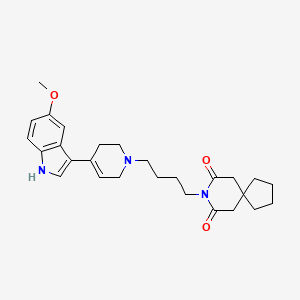
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole moiety, which is often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the spirocyclic core, followed by the introduction of the indole and pyridine moieties. Common reagents and conditions include:
Spirocyclic Core Formation: This step may involve cyclization reactions using catalysts such as Lewis acids.
Indole Introduction: The indole ring can be introduced through Fischer indole synthesis or other indole-forming reactions.
Pyridine Attachment: The pyridine moiety can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with indole moieties are often studied for their potential pharmacological activities. This compound may be investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, similar compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems.
Indole Derivatives: Compounds with indole moieties, such as tryptamines or indole-3-carbinol.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine.
Uniqueness
The uniqueness of this compound lies in its combination of spirocyclic, indole, and pyridine structures. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
116966-97-3 |
|---|---|
Molecular Formula |
C27H35N3O3 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
8-[4-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C27H35N3O3/c1-33-21-6-7-24-22(16-21)23(19-28-24)20-8-14-29(15-9-20)12-4-5-13-30-25(31)17-27(18-26(30)32)10-2-3-11-27/h6-8,16,19,28H,2-5,9-15,17-18H2,1H3 |
InChI Key |
IHKDLQGMVIQDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CCCCN4C(=O)CC5(CCCC5)CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


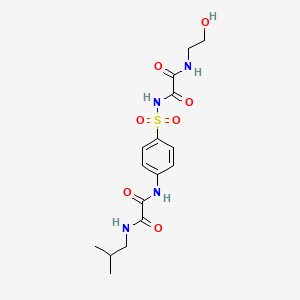
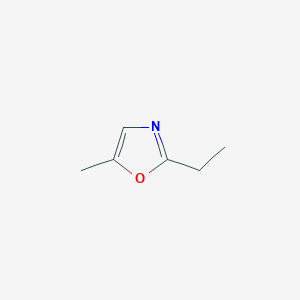
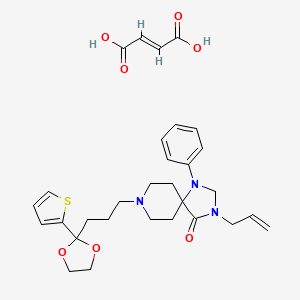
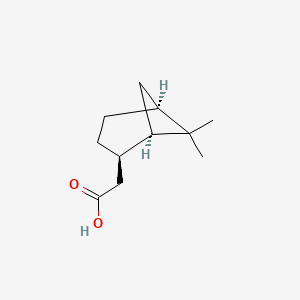
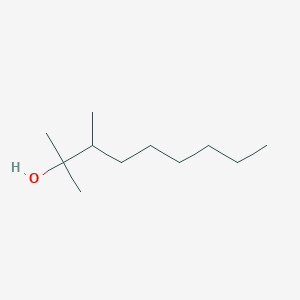

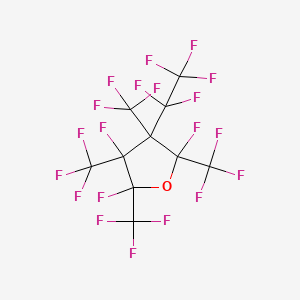
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
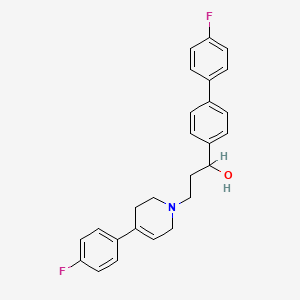

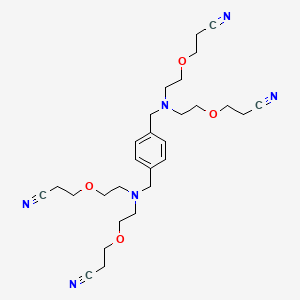
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
